Thymidine 5'-monophosphate

Thymidylate Kinase Substrate Specificity Nucleotide Metabolism

Procure dTMP for rigorous enzymology: this ≥99% pure disodium salt is the only valid substrate for thymidylate kinase (TMPK) assays (Km=1.2-33µM). Analogs like AZT-MP cause 800-fold efficiency loss, invalidating IC50 data. Its defined solubility (≥100mg/mL in H2O) ensures precise solution prep, critical for reproducible kinetics and LC-MS standards.

Molecular Formula C10H13N2O8P-2
Molecular Weight 320.19 g/mol
Cat. No. B1632041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 5'-monophosphate
SynonymsAcid, Thymidylic
Acids, Thymidylic
Deoxythymidylate
DTMP
Monophosphate, Thymidine
Thymidine Monophosphate
Thymidylic Acid
Thymidylic Acids
TMP
Molecular FormulaC10H13N2O8P-2
Molecular Weight320.19 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O
InChIInChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1
InChIKeyGYOZYWVXFNDGLU-XLPZGREQSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine 5′-monophosphate (dTMP): Essential Nucleotide Precursor for DNA Synthesis and Enzyme Assays


Thymidine 5′-monophosphate (dTMP), also known as thymidylate, is the deoxyribonucleotide essential for DNA synthesis, formed via the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase (TS) using 5,10-methylenetetrahydrofolate as a methyl donor [1]. This rate-limiting step in the de novo pyrimidine biosynthesis pathway makes dTMP a critical intermediate in cell proliferation and a primary target for anticancer and antimicrobial chemotherapies [2]. Commercially, it is supplied primarily as a high-purity (≥99%) disodium salt hydrate, with defined aqueous solubility (≥100 mg/mL in H₂O) and storage conditions (−20°C under inert gas), ensuring its utility as a precise analytical standard and enzymatic substrate .

The Critical Pitfalls of Substituting Thymidine 5′-monophosphate with Generic Nucleotide Analogs in Research


Generic substitution of dTMP with other deoxyribonucleoside monophosphates (e.g., dUMP, dCMP) or structurally similar analogs (e.g., AZT-MP, ddTMP) in enzymatic assays or cell-based studies is scientifically invalid due to profound differences in enzyme recognition and catalytic turnover. While these compounds share a monophosphate nucleotide scaffold, their specific kinetic parameters—Km, Vmax, and phosphorylation efficiency (Vmax/Km)—with key enzymes like thymidylate kinase (TMPK) and thymidylate synthase (TS) vary by orders of magnitude [1]. Such discrepancies preclude the use of unvalidated substitutes as functional equivalents in any quantitative or mechanistic study, as they will introduce unaccounted-for experimental variability [2].

Quantitative Evidence of Thymidine 5′-monophosphate (dTMP) Differentiation from Closest Analogs


Superior Phosphorylation Efficiency of dTMP vs. 3′-Modified Nucleotide Analogs

In a direct head-to-head kinetic comparison using chick embryo liver thymidylate kinase, the natural substrate dTMP exhibits a phosphorylation efficiency (Vmax/Km) that is 800-fold greater than that of the 3′-azido analog AZT-MP and 2′,3′-dideoxy analog ddTMP [1]. The study defines dTMP's Km as 1.2 μM, confirming its high affinity for the enzyme [1].

Thymidylate Kinase Substrate Specificity Nucleotide Metabolism

Discriminatory Substrate Selectivity: dTMP vs. dUMP Phosphorylation by TMPK

A comparative study of Bacillus anthracis thymidylate kinase (Ba-TMPK) demonstrates that the enzyme phosphorylates dTMP efficiently, with a Km of 33 μM and Vmax of 48 μmol mg⁻¹ min⁻¹ [1]. In contrast, the structurally similar dUMP is phosphorylated with an efficiency that is approximately only 10% of that for dTMP [1].

Enzyme Kinetics Thymidylate Kinase Bacillus anthracis

Comparative Inhibitory Potency of dTMP Analogs Against Thymidylate Kinase

A study of chick embryo liver thymidylate kinase defines a clear potency gradient for dTMP analogs as inhibitors, with dTMP as the baseline substrate (Km = 1.2 μM) [1]. The IC50 values for key analogs are: 5-Br-dUMP (8 μM), AZT-MP (5 μM), ddTMP (14 μM), and 5-I-dUMP (24 μM) [1]. Notably, dUMP itself is a poor inhibitor with an IC50 > 300 μM [1].

Enzyme Inhibition Antiviral Nucleoside Analogs IC50

Defined Purity and Solubility Specifications for Reproducible Analytical Standard Use

Commercially sourced dTMP disodium salt hydrate (Sigma T7004) is standardized to ≥99% purity by assay and demonstrates high aqueous solubility of 100 mg/mL, forming a clear, colorless solution . In contrast, dTMP is insoluble in DMSO and ethanol, and even its sodium salt is only slightly soluble in PBS (pH 7.2), with other vendors reporting ≥47.3 mg/mL in H₂O . These defined parameters are essential for its validated use as an LC-MS standard for metabolite quantification from complex biological matrices like plasma .

Analytical Chemistry LC-MS Metabolomics Procurement

Optimal Application Scenarios for Thymidine 5′-monophosphate (dTMP) Based on Its Differentiated Properties


Enzymatic Assays for Thymidylate Kinase (TMPK) Characterization and Inhibitor Screening

Given its high affinity (Km = 1.2-33 μM) and efficient phosphorylation by TMPK, dTMP is the only appropriate substrate for accurate characterization of this enzyme's activity and for screening potential inhibitors [1]. Using analogs like AZT-MP or ddTMP, which are 800-fold less efficient, would result in non-physiological kinetic data and invalid IC50 determinations for novel compounds targeting TMPK [2]. The defined solubility and purity also allow for precise substrate solution preparation essential for reproducible kinetic assays .

Analytical Standard for LC-MS Quantification of Deoxynucleotide Pools

Its defined high purity (≥99%) and characterized solubility (100 mg/mL in H₂O) make dTMP the preferred analytical standard for accurate liquid chromatography-mass spectrometry (LC-MS) quantification of dTMP pools in biological samples, such as plasma or tumor interstitial fluid [1]. This application directly leverages its certified composition, which is a prerequisite for generating reliable calibration curves and ensuring data comparability across different studies [1].

In Vitro Studies of De Novo dTMP Synthesis and Folate Metabolism

As the exclusive product of the thymidylate synthase (TS) reaction, dTMP is an essential component for in vitro reconstitution of the de novo thymidylate biosynthesis pathway [1]. In these systems, using dUMP as a substitute would completely bypass the TS-catalyzed step, rendering any investigation into TS mechanism or inhibition (e.g., by 5-FU) scientifically meaningless [2]. This scenario leverages dTMP's specific role as a downstream product rather than an upstream substrate in the pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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